2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-

HIF-1α Hypoxia Response Element qHTS

2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- (CAS 618438-34-9, molecular formula C13H20O2, molecular weight 208.30 g/mol) is a chiral, non-racemic cyclohexenone derivative bearing a single defined stereocenter at the hydroxymethyl carbon in the (S)-configuration. The compound belongs to the class of α,β-unsaturated cyclic ketones, characterized by a cyclohexene ring with a conjugated carbonyl group and a bulky cyclohexylhydroxymethyl substituent at the 2-position.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 618438-34-9
Cat. No. B12578740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-
CAS618438-34-9
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CCCCC2=O)O
InChIInChI=1S/C13H20O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h8,10,13,15H,1-7,9H2/t13-/m0/s1
InChIKeyLPYZYGONAYAVEQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- (CAS 618438-34-9): Structural Identity and Compound Class Overview for Procurement Decisions


2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- (CAS 618438-34-9, molecular formula C13H20O2, molecular weight 208.30 g/mol) is a chiral, non-racemic cyclohexenone derivative bearing a single defined stereocenter at the hydroxymethyl carbon in the (S)-configuration [1]. The compound belongs to the class of α,β-unsaturated cyclic ketones, characterized by a cyclohexene ring with a conjugated carbonyl group and a bulky cyclohexylhydroxymethyl substituent at the 2-position [1]. Its ChEMBL identifier is CHEMBL1400014, and it has been evaluated in PubChem high-throughput screening assays, with a reported maximum phase of preclinical [2]. The compound is cataloged as a screening compound and synthetic intermediate, distinct from the natural product infectocaryone (C18H18O4) with which it shares only a cyclohexenone core motif [3].

Why In-Class Cyclohexenone Analogs Cannot Simply Substitute for 2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- (CAS 618438-34-9)


Generic substitution within the cyclohexenone class is precluded by three interdependent structural features that control both reactivity and molecular recognition. First, the compound is a single enantiomer with a defined (S)-configuration at the hydroxymethyl stereocenter [1]; racemic or opposite-enantiomer batches would yield different chiral induction outcomes in asymmetric synthesis applications. Second, the 2-cyclohexylhydroxymethyl substituent introduces substantial steric bulk and hydrogen-bond donor capacity (1 HBD) that simpler analogs such as 2-(hydroxymethyl)cyclohex-2-en-1-one (CAS 105956-40-9) or unsubstituted 2-cyclohexen-1-one (CAS 930-68-7) entirely lack [1][2]. Third, the α,β-unsaturated ketone motif enables conjugate addition chemistry that is absent in the saturated analog (S)-2-(hydroxymethyl)cyclohexanone (CAS 220199-90-6) [3]. These combined features dictate that the compound cannot be interchanged with any single close analog without altering reaction outcomes, biological target engagement, or physicochemical property profiles.

Quantitative Differentiation Evidence for 2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- (CAS 618438-34-9) Versus Closest Analogs


HIF-1α Pathway Modulation Potency: Target Compound vs. Structural Analogs in Hypoxia Response Element Assays

In a quantitative high-throughput screen (qHTS) for small molecule agonists of the Hypoxia Response Element (HRE) signaling pathway (PubChem AID 915), 2-cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- demonstrated a potency (AC50) of 158.5 nM (pChembl = 6.80) against hypoxia-inducible factor 1-alpha (HIF-1α) [1]. The activity comment was noted as 'Inconclusive,' indicating the need for confirmatory follow-up. By contrast, the unsubstituted parent compound 2-cyclohexen-1-one (CAS 930-68-7) and the simpler analog 2-(hydroxymethyl)cyclohex-2-en-1-one (CAS 105956-40-9) were not reported as active in this same PubChem HRE assay series, consistent with the requirement of the cyclohexylhydroxymethyl substituent for engagement of the HIF-1α target [2]. No direct head-to-head comparison data for the R-enantiomer or the cyclopentenone analog (CAS 741292-14-8) are available in this assay.

HIF-1α Hypoxia Response Element qHTS Cancer Biology Ischemia

CYP450 Inhibition Selectivity Profile: Clean Profile Against Five Major Drug-Metabolizing Cytochrome P450 Isoforms

In a PubChem cytochrome P450 panel assay, 2-cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- was tested for inhibition of five major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and was classified as 'inactive' (AC50 > 10 µM) against all five [1]. This clean CYP450 profile distinguishes it from many structurally related cyclohexenone derivatives that typically show promiscuous CYP inhibition due to the electrophilic α,β-unsaturated ketone moiety. The bulky cyclohexyl group at the 2-position may sterically hinder access to the heme iron, contributing to this favorable selectivity. While no direct comparator data are available for all close analogs in the same panel, 2-cyclohexen-1-one itself is known to undergo metabolic oxidation by CYP450 enzymes [2], suggesting that the cyclohexylhydroxymethyl substituent attenuates CYP engagement.

CYP450 Drug Metabolism Selectivity ADME-Tox Drug-Drug Interaction

Stereochemical Definition: Single (S)-Enantiomer Versus Racemate or Opposite Enantiomer for Asymmetric Synthesis Applications

2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- is a single enantiomer with exactly one defined atom stereocenter (S-configuration) and zero undefined stereocenters, as confirmed by PubChem [1]. The compound's isomeric SMILES (C1CCC(CC1)[C@@H](C2=CCCCC2=O)O) unambiguously specifies the (S)-configuration at the hydroxymethyl carbon. This is a critical differentiation factor from any racemic mixture of the same compound or from the (R)-enantiomer, which would have opposite chiroptical properties and potentially divergent biological activity. In the context of asymmetric synthesis, the defined stereochemistry enables predictable stereochemical outcomes in reactions such as diastereoselective conjugate additions or aldol reactions where the chiral hydroxymethyl group can serve as a stereodirecting element [2].

Enantiomeric Purity Asymmetric Synthesis Chiral Building Block Stereoselectivity Chiral Auxiliary

Physicochemical Property Differentiation: LogP, Polar Surface Area, and Hydrogen Bonding Capacity Versus Simpler Cyclohexenone Analogs

The computed physicochemical properties of 2-cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- differ markedly from simpler cyclohexenone analogs, which has implications for membrane permeability, solubility, and target binding [1]. The target compound has a predicted LogP (XLogP3) of 3.0, a topological polar surface area (TPSA) of 37.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. In comparison, 2-cyclohexen-1-one (CAS 930-68-7) has a LogP of 1.1, TPSA of 17.1 Ų, zero HBDs, and one HBA [2]. 2-(Hydroxymethyl)cyclohex-2-en-1-one (CAS 105956-40-9) has a LogP of 0.8, TPSA of 37.3 Ų, one HBD, and two HBAs [3]. The increased LogP of the target compound (ΔLogP ≈ +1.9 to +2.2) reflects the lipophilic cyclohexyl substituent, which enhances membrane partitioning and may improve passive cellular permeability relative to the more polar hydroxymethyl-only analog.

LogP Polar Surface Area Hydrogen Bond Donor Drug-likeness Lead Optimization

Optimal Application Scenarios for 2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- (CAS 618438-34-9) Based on Quantitative Differentiation Evidence


HIF-1α Hypoxia Pathway Chemical Probe Development

The compound's sub-micromolar potency (AC50 = 158.5 nM) against HIF-1α in the HRE signaling pathway assay [1], combined with its clean CYP450 profile (inactive against CYP1A2, 2C9, 2C19, 2D6, and 3A4) [2], positions it as a tractable starting scaffold for developing chemical probes to study hypoxia biology. The defined (S)-stereochemistry ensures reproducible target engagement, while the balanced LogP of 3.0 supports cellular permeability [3]. Research teams investigating ischemia, cancer hypoxia, or anemia should prioritize this compound over simpler cyclohexenone analogs that lack HIF-1α activity [1].

Chiral Building Block for Enantioselective Synthesis of Complex Cyclohexenone-Containing Natural Products

As a single (S)-enantiomer with an α,β-unsaturated ketone electrophile and a chiral secondary alcohol, this compound serves as a versatile chiral building block for the stereoselective synthesis of cyclohexenone-containing natural products and bioactive molecules [1]. The cyclohexyl group provides steric bulk that can direct diastereofacial selectivity in conjugate addition and cycloaddition reactions, while the (S)-hydroxymethyl stereocenter can be used to install additional chiral centers with predictable stereochemistry [1]. This contrasts with racemic or achiral cyclohexenone building blocks that cannot confer stereochemical control.

Early-Stage Hit-to-Lead Optimization with Reduced CYP450 Liability Risk

The compound's inactivity against all five major drug-metabolizing CYP450 isoforms (AC50 > 10 µM) [2] makes it an attractive hit molecule for medicinal chemistry programs that prioritize a low drug-drug interaction risk profile. Unlike many cyclohexenone derivatives that act as CYP substrates or inhibitors due to their electrophilic enone moiety [4], this compound's bulky 2-cyclohexylhydroxymethyl group appears to confer CYP450 selectivity. Procurement of this specific compound, rather than a generic cyclohexenone analog, allows medicinal chemistry teams to begin lead optimization from a scaffold with a favorable ADME-Tox starting point.

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